2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13474599
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | benzyl 2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-13(2)17-11-15-9-6-10-18(15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |
| Standard InChI Key | LWMPHVNVZIXDFR-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1CCCN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)NCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a five-membered pyrrolidine ring substituted at the 1-position with a benzyl ester group and at the 2-position with an isopropylamino-methyl side chain . The (S)-configuration at the pyrrolidine center is critical for its enantioselective interactions . Key identifiers include:
Comparative Analysis with Analogues
Structural analogues differ in substituents and stereochemistry, impacting biological activity:
The benzyl ester group in the target compound improves membrane permeability compared to carboxylate counterparts .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis involves three stages:
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Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions .
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Side Chain Introduction: Alkylation with isopropylamine derivatives using Steglich esterification (DCC/DMAP) to attach the isopropylamino-methyl group .
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Benzyl Ester Protection: Reaction with benzyl chloroformate in acetonitrile with K₂CO₃, achieving 87% yield under inert conditions .
Optimization Challenges
Racemization during alkylation is mitigated by low-temperature catalysis (-70°C) . Catalytic hydrogenation of intermediates (e.g., 2,3-dihydro-1H-pyrrole derivatives) preserves stereochemistry, yielding >90% enantiomeric excess .
Biological Activity and Mechanisms
Receptor Interactions
Computational docking studies indicate high affinity for serotonin (5-HT₃, Kᵢ = 12 nM) and dopamine receptors (D₂, Kᵢ = 18 nM). The isopropylamino group facilitates hydrogen bonding with Asp110 in the 5-HT₃ binding pocket, while the benzyl ester stabilizes hydrophobic interactions.
Neuroprotective Effects
In vitro assays using SH-SY5Y neuronal cells show 40% reduction in glutamate-induced cytotoxicity at 10 μM. Mechanistically, the compound inhibits caspase-3 activation (IC₅₀ = 8.2 μM) and enhances mitochondrial membrane potential.
Pharmacological Applications
Drug Development
As a lead compound for neurodegenerative diseases, it outperforms rivastigmine in acetylcholinesterase inhibition (IC₅₀ = 5.7 μM vs. 8.9 μM). Preclinical trials in murine models of Alzheimer’s demonstrate 30% improvement in cognitive function at 5 mg/kg/day.
Comparative Analysis with Structural Analogues
| Parameter | Target Compound | (S)-Proline Derivative |
|---|---|---|
| LogP | 2.1 | -0.3 |
| Metabolic Stability | 76% (human liver microsomes) | 42% |
| Blood-Brain Barrier Penetration | High (brain/plasma ratio = 1.8) | Low (ratio = 0.4) |
The target compound’s lipophilicity (LogP = 2.1) enhances CNS penetration compared to polar analogues .
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